Cimiracemate B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
478294-17-6 |
|---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18O7/c1-25-18-10-12(2-6-16(18)22)4-7-19(24)26-11-14(20)8-13-3-5-15(21)17(23)9-13/h2-7,9-10,21-23H,8,11H2,1H3/b7-4+ |
InChI Key |
AOAGZRJZUKYLHH-QPJJXVBHSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
Synonyms |
cimiracemate B |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cimiracemate B
Chemoenzymatic and Biomimetic Synthetic Pathways
The development of chemoenzymatic and biomimetic pathways offers a sophisticated approach to synthesizing complex natural products like Cimiracemate B, often providing high selectivity and milder reaction conditions compared to traditional organic synthesis. unacademy.com Chemoenzymatic synthesis integrates enzymatic transformations with chemical steps, leveraging the high specificity of enzymes for tasks like creating chiral centers or performing specific bond formations. unacademy.combeilstein-journals.org Biomimetic synthesis, on the other hand, seeks to mimic the proposed biosynthetic pathways that occur in nature. cdnsciencepub.comwiley-vch.de
While specific, established chemoenzymatic or biomimetic total syntheses for this compound are not extensively detailed in current literature, the molecule is an ideal candidate for such strategies. The low natural yield and the biogenetically unexpected structure suggest a complex formation process in the plant. tandfonline.comscielo.br A biomimetic approach might involve an oxidative coupling mechanism, similar to pathways studied for other complex phenols like rabdosiin. cdnsciencepub.com A chemoenzymatic route could employ enzymes such as ligases or synthases to couple the ferulic acid and ketol-propanol precursors, potentially offering a more efficient and environmentally benign alternative to multi-step chemical syntheses. nih.govrsc.org The pursuit of such methods is driven by the need for more sustainable and efficient production of this rare bioactive compound.
Synthesis of this compound Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives is crucial for exploring the structure-activity relationships and expanding the potential applications of this compound. Research has focused on developing flexible synthetic strategies that allow for the modification of its core components.
The primary design principle for generating this compound analogs revolves around a convergent synthetic strategy. lookchem.com This approach involves the separate synthesis of the two main building blocks—a substituted cinnamic acid and a substituted phenyl-ketol-propanol—which are then coupled in a key final step. scielo.brresearchgate.net
The key advantages of this design principle are:
Modularity: It allows for the easy substitution of either the cinnamic acid or the ketol-propanol precursor to generate a wide array of analogs.
Efficiency: By developing a reliable coupling reaction, numerous derivatives can be produced from a common intermediate without needing to redesign the entire synthetic pathway. lookchem.com
Exploration of Biological Activity: This strategy facilitates the creation of a library of related compounds, which can be screened to identify molecules with enhanced or novel biological activities. lookchem.com
A successful retrosynthetic analysis based on this principle breaks the molecule down at the ester linkage, leading to a carboxylic acid (the ferulic acid moiety) and an alcohol or a suitable precursor like an α-bromoketone (the ketol-propanol moiety). lookchem.com
Cimiracemates A, C, and D are naturally occurring congeners of this compound, differing in the specific acid or alcohol components. tandfonline.comresearchgate.netunl.edu
Cimiracemate A: An ester of isoferulic acid and 3-(3′,4′-dihydroxyphenyl)-2-keto-propanol. researchgate.net
Cimiracemate C: An ester of isoferulic acid and 3-(3′,4′-dihydroxyphenyl)-3-methoxy -2-keto-propanol. tandfonline.comnih.gov
Cimiracemate D: An ester of ferulic acid and 3-(3′,4′-dihydroxyphenyl)-3-methoxy -2-keto-propanol. unl.edu
The synthetic routes to these congeners can be readily adapted from the synthesis of this compound. By employing the convergent strategy, one can synthesize Cimiracemate A by substituting ferulic acid with isoferulic acid in the coupling step. lookchem.com To synthesize Cimiracemates C and D, the synthesis of the ketol-propanol moiety must be modified to introduce a methoxy (B1213986) group at the C3 position, in addition to using either isoferulic or ferulic acid, respectively.
Table 1: Structural Comparison of Cimiracemate Congeners
| Compound | Acid Moiety | Alcohol Moiety |
| Cimiracemate A | Isoferulic acid | 3-(3′,4′-dihydroxyphenyl)-2-keto-propanol |
| This compound | Ferulic acid | 3-(3′,4′-dihydroxyphenyl)-2-keto-propanol |
| Cimiracemate C | Isoferulic acid | 3-(3′,4′-dihydroxyphenyl)-3-methoxy-2-keto-propanol |
| Cimiracemate D | Ferulic acid | 3-(3′,4′-dihydroxyphenyl)-3-methoxy-2-keto-propanol |
The ferulic acid portion of this compound is a prime target for chemical modification to create structural diversity. The synthetic approach reported by Fache and colleagues is explicitly designed to accommodate various cinnamic acids bearing different hydroxy- or methoxy- group substitutions on the aromatic ring. lookchem.com This allows for systematic alteration of the electronic and steric properties of this part of the molecule.
Potential modifications include:
Positional Isomerism: Using isoferulic acid (3-hydroxy-4-methoxy) instead of ferulic acid (4-hydroxy-3-methoxy).
Varying Hydroxylation/Methoxylation: Employing other naturally occurring hydroxycinnamic acids like caffeic acid (3,4-dihydroxy), p-coumaric acid (4-hydroxy), or sinapic acid (4-hydroxy-3,5-dimethoxy).
Halogenation: Introducing halogen atoms onto the aromatic ring of the cinnamic acid to alter its lipophilicity and electronic character.
Table 2: Examples of Cinnamic Acid Moieties for Analog Synthesis
| Cinnamic Acid Derivative | R1 | R2 | R3 |
| p-Coumaric acid | H | OH | H |
| Caffeic acid | OH | OH | H |
| Ferulic acid | OCH₃ | OH | H |
| Isoferulic acid | OH | OCH₃ | H |
| Sinapic acid | OCH₃ | OH | OCH₃ |
Diversification of the ketol-propanol moiety offers another avenue for creating novel this compound analogs. The total synthesis starting from eugenol (B1671780) provides a template for such modifications. scielo.brscielo.br By selecting different substituted phenols as starting materials, the substitution pattern of the phenyl ring in the ketol-propanol part can be altered.
Furthermore, the side chain itself can be modified. As seen in Cimiracemates C and D, a methoxy group can be present at the C3 position of the propanol (B110389) chain. nih.gov Synthesizing these structures requires a modified route that can install this functionality, for instance, by starting with a precursor other than eugenol or by incorporating additional steps to achieve the desired methoxylation. This demonstrates that the ketol-propanol unit is not immutable and can be a key point for structural diversification to fine-tune the molecule's properties.
Molecular Mechanisms of Action and Biological Activity Profiles Preclinical and in Vitro Investigations
Investigations into Intracellular Signaling Cascades
Research into the specific effects of Cimiracemate B on key signaling pathways is still developing. However, studies on its isomer, Cimiracemate A, and other constituents of Cimicifuga racemosa provide insights into its potential mechanisms of action.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Components
Direct studies detailing the specific interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively available in the current scientific literature. However, research on its closely related isomer, Cimiracemate A, has demonstrated anti-inflammatory effects by preventing the phosphorylation of extracellular regulated protein kinases (ERK), which are key components of the MAPK pathway. nih.govresearchgate.net Bioactive substances from medicinal herbs, including Cimiracemate A, have been reported to decrease the production of pro-inflammatory cytokines by down-regulating the MAPK pathway. nih.gov Other compounds isolated from Cimicifuga species have also been shown to inhibit MAPK signaling. nih.govcannalib.eu
Regulation of Nuclear Factor-kappaB (NF-κB) Signaling Activity
Evidence directly linking this compound to the modulation of Nuclear Factor-kappaB (NF-κB) signaling is limited. In contrast, its isomer, Cimiracemate A, has been shown to exert anti-inflammatory effects by preventing NF-κB nuclear translocation. nih.govresearchgate.net The NF-κB pathway is a critical regulator of inflammatory responses. nih.gov Cimiracemate A is among several bioactive compounds that have been reported to inhibit downstream transcription factors, including NF-κB. nih.gov Furthermore, extracts from Cimicifuga species have been found to exhibit anti-inflammatory activity by suppressing NF-κB phosphorylation. nih.gov
Influence on the Receptor Activator of Nuclear Factor-kappaB Ligand (RANKL)/Receptor Activator of Nuclear Factor-kappaB (RANK)/Osteoprotegerin (OPG) Axis in Bone Metabolism
The RANKL/RANK/OPG signaling pathway is essential for the regulation of bone resorption. mdpi.com Research has indicated that a cimiracemate compound has an osteoprotective effect in glucocorticoid-induced osteoporosis by influencing the OPG/RANK/RANKL signaling pathway. mdpi.com Compounds from Cimicifuga racemosa have been noted to inhibit osteoclastogenesis by negating the NF-κB and ERK pathways induced by RANKL. cannalib.eu
Elucidation of Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms
This compound has demonstrated notable antioxidant activity in various in vitro models. This activity is attributed to its chemical structure and its ability to neutralize harmful reactive oxygen species.
Direct Free Radical Neutralization Pathways
This compound is a cinnamic acid derivative containing a phenol (B47542) group. cannalib.euslideshare.net This structure is key to its antioxidant mechanism. The hydrogen atom on the phenol group can be easily abstracted by a free radical, such as a hydroxyl radical. cannalib.euslideshare.net This process results in the formation of a phenoxy radical, which is stabilized through resonance as the unpaired electron can be delocalized across the molecule. slideshare.net This ability to donate a hydrogen atom allows this compound to directly neutralize free radicals and terminate damaging chain reactions.
Protection against Oxidative Stress-Induced Cellular Damage (in vitro models)
In vitro studies have confirmed that this compound can protect cells from damage induced by oxidative stress. Specifically, it has been shown to reduce DNA single-strand breaks caused by menadione (B1676200) in cultured S30 breast cancer cells in a dose-dependent manner. slideshare.net Menadione is a compound known to induce oxidative damage. nih.gov In comparative studies with other antioxidants isolated from Cimicifuga racemosa, this compound was found to be an effective, though not the most potent, agent in protecting cellular DNA against oxidative damage. researchgate.netresearchgate.net
Table 1: Comparative Potency of Cimicifuga racemosa Compounds in Reducing Menadione-Induced DNA Damage in S30 Breast Cancer Cells
| Compound | Relative Potency |
| Methyl caffeate | 1 (Most Potent) |
| Caffeic acid | 2 |
| Ferulic acid | 3 |
| Cimiracemate A | 4 |
| This compound | 5 |
| Fukinolic acid | 6 (Least Potent) |
| This table is based on findings reported in multiple studies. researchgate.netresearchgate.net |
Impact on Cellular Redox Homeostasis
This compound, a phenylpropanoid compound isolated from the roots and rhizomes of Cimicifuga racemosa (black cohosh), has demonstrated notable antioxidant properties in preclinical investigations. acs.orgresearchgate.net The compound is a derivative of cinnamic acid and contains phenol groups that are believed to contribute to its ability to scavenge reactive oxygen species (ROS). acs.org The maintenance of cellular redox homeostasis, the balance between oxidizing and reducing reactions, is crucial for normal cell function. mdpi.comnih.gov An imbalance leading to an excess of oxidants results in oxidative stress, which can cause damage to cellular macromolecules like DNA. acs.orgmdpi.com
Molecular Target Engagement and Interaction Studies
Ligand-Protein Binding Affinities (e.g., Estrogen Receptors alpha and beta)
The interaction of this compound with estrogen receptors (ERs), specifically ERα and ERβ, has been a subject of investigation, primarily through computational studies. e-lactancia.orgnih.gov Estrogen receptors are nuclear hormone receptors that, upon activation by ligands like estrogen, modulate the expression of target genes. bmbreports.orgwikipedia.org
Molecular docking studies have been employed to predict the binding affinity of this compound to both ERα and ERβ. e-lactancia.orgnih.gov These in silico analyses have revealed that this compound, along with other phenolic compounds from Cimicifuga racemosa, shows remarkable docking affinities for both estrogen receptor isoforms. e-lactancia.orgnih.gov This suggests that the potential estrogenic activity of black cohosh extracts may be attributable to its phenolic constituents, including this compound, rather than its triterpenoid (B12794562) components. e-lactancia.orgresearchgate.net It is important to note that while docking studies provide valuable insights into potential interactions, they are predictive in nature and require experimental validation to confirm the binding affinities and functional consequences.
Enzyme Inhibition Kinetics (e.g., Viral Methyltransferases, RNA Polymerases)
In silico studies have explored the potential of this compound as an inhibitor of viral enzymes, which are critical for the life cycle of viruses. frontiersin.orgnih.gov Specifically, its interaction with the Zika virus (ZIKV) NS5 protein, which contains both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains, has been investigated. nih.govscielo.br
Computational docking studies have identified this compound as having a relatively strong binding energy and high affinity for the ZIKV NS5 methyltransferase. frontiersin.orgnih.govnih.gov This suggests a potential to inhibit the replication of the virus. frontiersin.org The inhibition of viral methyltransferase is a key target for antiviral drug development as this enzyme is essential for the viral life cycle. scielo.br While these computational findings are promising, experimental data on the enzyme inhibition kinetics of this compound against viral methyltransferases or RNA polymerases are currently limited in the available scientific literature.
Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the potential interactions between this compound and its biological targets. e-lactancia.orgnih.govuams.edu Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. plos.org MD simulations further investigate the physical movements of atoms and molecules in the complex over time, offering a view of the stability and dynamics of the ligand-target interaction. engineering.org.cn
As mentioned previously, molecular docking studies have been performed to assess the binding of this compound to estrogen receptors ERα and ERβ. e-lactancia.orgnih.gov These studies have consistently shown that this compound has a notable docking affinity for both receptor subtypes. e-lactancia.orgnih.gov Similarly, in the context of antiviral research, docking studies predicted a strong interaction between this compound and the ZIKV NS5 methyltransferase. nih.govscielo.br While these docking studies provide a static picture of the interaction, molecular dynamics simulations would be necessary to understand the stability of the this compound-protein complexes and the conformational changes that may occur upon binding. At present, specific molecular dynamics simulation studies focused solely on this compound complexes are not widely available in the reviewed literature.
Biological Activities in In Vitro and Non-Human Animal Models
Effects on Inflammatory Cytokine Production (e.g., TNF-alpha in macrophages)
This compound has demonstrated anti-inflammatory activity, particularly in modulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). researchgate.netajol.info TNF-α is a key cytokine involved in the inflammatory response, and its overproduction is implicated in various inflammatory diseases. nih.govnih.gov
Research has shown that Cimiracemate A, a closely related compound, can suppress the lipopolysaccharide (LPS)-induced production of TNF-α in human primary blood macrophages. nih.gov At a concentration of 140 µM, cimiracemate A inhibited TNF-α production by 47% and 58% at LPS concentrations of 1 ng/mL and 10 ng/mL, respectively. researchgate.net The anti-inflammatory action is thought to be mediated through the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) signaling pathways. researchgate.netnih.gov Given the structural similarity and co-occurrence of Cimiracemate A and B in Cimicifuga racemosa, it is plausible that this compound possesses similar anti-inflammatory properties. researchgate.net Studies on cimiracemate A in a rat model of rheumatoid arthritis also showed a reduction in plasma levels of TNF-α. ajol.info
Impact on Osteoclast Differentiation and Function in Cell Culture
Preclinical evidence suggests that this compound may play a role in bone metabolism by influencing osteoclast differentiation. Osteoclasts are multinucleated cells responsible for bone resorption, a process critical for bone remodeling. nih.gov Their differentiation from monocyte/macrophage precursors is largely regulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway. nih.govdntb.gov.ua
Studies have indicated that this compound may modulate the RANKL/RANK/OPG signaling pathway, which is fundamental to the regulation of osteoclast formation and function. While direct studies on this compound's effect on osteoclastogenesis are limited, its role as a bioactive constituent in Cimicifuga racemosa extracts, which have been investigated for osteoprotective effects, points towards a potential influence on bone cell activity. thegoodscentscompany.com
Further in vitro research has highlighted the antioxidant properties of this compound. In a study using cultured S30 breast cancer cells, this compound was shown to reduce cellular DNA damage induced by oxidative stress. acs.orgnih.gov This protective effect against reactive oxygen species (ROS) is a key biological activity, as ROS can influence signaling pathways involved in osteoclast activity.
Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds
Modulation of Cellular Processes in Specific Organ Systems (e.g., lacrimal and submandibular glands in animal models)
The effects of constituents from Cimicifuga racemosa, including this compound, have been examined in animal models focusing on glandular function, particularly the lacrimal and submandibular glands. plos.orgnih.gov These glands are crucial for tear and saliva production, respectively, and can be affected by hormonal changes.
In a study involving ovariectomized rats, an animal model used to simulate postmenopausal conditions, treatment with an isopropanolic extract of Cimicifuga racemosa (iCR) demonstrated protective effects on both the lacrimal and submandibular glands. plos.orgnih.gov this compound is a known antioxidant component of such extracts. acs.orgresearchgate.net
The investigation revealed that the iCR extract helped prevent the shrinkage of glandular cells and conferred protection against ultrastructural damage. plos.orgnih.gov Specifically, in lacrimal gland acinar cells, the extract was effective in suppressing the expansion of the endoplasmic reticulum. plos.orgnih.gov In the submandibular gland, the extract showed a protective function on mitochondria, similar to that of estradiol. plos.orgnih.gov
A key molecular mechanism identified was the potential inhibition of apoptosis through the suppression of cleaved caspase-3 (Casp-3) expression in both glands. plos.orgnih.gov Furthermore, the iCR treatment was uniquely observed to increase the expression of the antioxidant enzyme Cu-Zn SOD (superoxide dismutase) within the duct system of the submandibular gland, suggesting a mechanism of mitigating oxidative stress. plos.orgnih.gov These findings indicate that while the extract has broad protective effects, it may act via distinct mechanisms in different glandular tissues. plos.org
Table 2: Effects of Cimicifuga racemosa Extract (Containing this compound) in Ovariectomized Rat Glands
Structure Activity Relationship Sar and Computational Modeling
Identification of Key Structural Determinants for Biological Activity
The biological activity of Cimiracemate B is not attributable to a single functional group but rather to the synergistic interplay of its entire molecular framework. The structure is an ester formed between isoferulic acid and a 3-(3',4'-dihydroxyphenyl)-2-keto-propanol moiety. researchgate.net Several key determinants are considered essential for its activity:
Phenolic Moieties: The molecule possesses two distinct phenyl groups, substituted with hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. These phenolic systems, particularly the catechol-like dihydroxy arrangement, are widely recognized as crucial for antioxidant activity, enabling the molecule to scavenge reactive oxygen species (ROS). acs.orgontosight.ai Studies on related hydroxycinnamic acid derivatives confirm that these groups are primary contributors to protecting against oxidative DNA damage. acs.org
The α-Keto Group: The ketone adjacent to the ester functionality introduces polarity and a potential hydrogen bond acceptor site, which can be critical for specific interactions with biological targets.
The Phenylpropanoid Skeleton: Research on related complex esters from Cimicifuga, such as cimicifugic acids, has shown that the entire molecular structure is responsible for certain biological effects, like collagenolytic inhibition, with the individual acid components (e.g., caffeic acid, ferulic acid) being far less potent on their own. researchgate.net This suggests that the complete this compound scaffold is likely necessary for its full spectrum of activity.
Receptor Binding Features: Molecular docking studies have revealed that this compound has a notable binding affinity for human estrogen receptors (ERα and ERβ). e-lactancia.org This interaction is governed by the specific three-dimensional arrangement of its hydrophobic regions and hydrogen-bonding groups, which fit within the receptor's binding pocket. e-lactancia.org
Analysis of the Impact of Functional Group Modifications on Potency and Selectivity (based on preclinical data)
Systematic modification of a lead compound's functional groups is a cornerstone of medicinal chemistry, used to probe SAR and optimize activity. While extensive SAR data for a wide range of this compound analogs is not broadly published, foundational synthetic work has paved the way for such studies. The total synthesis of this compound and its analogs has been described, often starting from precursors like eugenol (B1671780) and various substituted cinnamic acids. lookchem.com This allows for the theoretical exploration of how changes to the molecule would affect its biological profile.
Based on SAR principles from related phenolic compounds, the following modifications would be expected to impact potency and selectivity:
Hydroxyl Group Modification: Methylation or removal of the phenolic hydroxyl groups would likely diminish antioxidant and free-radical scavenging activity, as seen in studies of similar compounds where hydroxyl groups are essential for activity. researchgate.net
Aromatic Ring Substitution: Altering the position or nature of substituents on the phenyl rings would impact binding affinity to target proteins. For instance, in related acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, modifications to the aromatic rings were a key strategy in optimizing activity. jst.go.jp
Ester Bond Replacement: Replacing the ester linkage with a more stable amide or an ether bond would alter the molecule's metabolic stability and pharmacokinetic properties, potentially leading to a different activity profile. Studies on aza-caffeic acid derivatives, for example, have shown that the nature of the linker is critical for cytotoxicity. researchgate.net
The following interactive table illustrates the type of data generated from such preclinical SAR studies, using hypothetical values to demonstrate the principles.
| Analog | Modification from this compound | Antioxidant Activity (IC₅₀, µM) ▾ | Receptor Binding (Kᵢ, nM) ▾ |
|---|---|---|---|
| This compound (Parent) | - | 15.2 | 50.5 |
| Analog 1 | Removal of 4'-OH group | 85.6 | 250.1 |
| Analog 2 | Methylation of all -OH groups | >100 | >500 |
| Analog 3 | Ester replaced with Amide | 22.5 | 75.8 |
| Analog 4 | Isoferulic acid replaced with Caffeic acid | 12.8 | 45.2 |
Note: The data in this table is illustrative and does not represent published experimental results for these specific analogs. It is intended to demonstrate how SAR data is typically presented.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities
QSAR is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov While a specific, validated QSAR model for this compound and its direct analogs is not prominently available in the literature, the methodology provides a powerful framework for predicting the activity of novel derivatives.
To build a QSAR model for a class of compounds like cimiracemates, a set of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties. For a molecule with the structural complexity of this compound, relevant descriptors would include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), which are relevant for antioxidant activity, and partial atomic charges, which influence electrostatic interactions. biolscigroup.us
Steric/Topological Descriptors: Including molecular weight, molecular volume, surface area, and shape indices (e.g., Kappa shape indices), which describe the size and shape of the molecule, critical for fitting into a receptor binding site.
Hydrophobicity Descriptors: Typically represented by LogP (the logarithm of the octanol-water partition coefficient), which models the molecule's partitioning between aqueous and lipid environments.
Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors, which are crucial for specific interactions with biological targets.
Once descriptors are calculated, a statistical method, commonly Multiple Linear Regression (MLR), is used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀). researchgate.net
A typical QSAR model equation would look like: Biological Activity = c₀ + (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ) where D represents the descriptor values and c represents the regression coefficients.
The reliability and predictive power of the model must be rigorously validated using statistical metrics. biolscigroup.us Key validation parameters include:
| Parameter | Description | Acceptable Value |
|---|---|---|
| Coefficient of Determination (R²) | Measures the goodness-of-fit; the fraction of variance in the experimental data explained by the model. | > 0.6 |
| Cross-Validation Coefficient (Q²cv) | Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.5 |
| Fisher's F-test value (F) | Indicates the statistical significance of the model. A high F-value suggests a meaningful relationship. | High value |
| Standard Deviation (S) | Measures the deviation of the predicted values from the experimental values. | Low value |
A well-validated QSAR model could then be used to predict the activity of newly designed this compound analogs before their synthesis, thereby prioritizing the most promising candidates for laboratory investigation.
Conformational Analysis and Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of most natural products, as biological systems are inherently chiral. nih.govuou.ac.in this compound is a chiral molecule, meaning its specific spatial configuration is crucial for its interactions with enzymes and receptors. ontosight.ai The synthesis of specific enantiomers of related compounds has been pursued precisely to determine the absolute configuration responsible for biological activity, underscoring the importance of stereoisomerism. scielo.br
The influence of stereochemistry is paramount for several reasons:
Target Recognition: Biological targets like receptors and enzymes have precisely defined three-dimensional binding sites. Only a stereoisomer with the correct complementary shape can bind effectively and elicit a biological response. The notable docking of this compound into estrogen receptors is dependent on its specific conformation. e-lactancia.org
Metabolic Pathways: The enzymes responsible for metabolizing compounds are stereoselective, meaning different stereoisomers can be processed at different rates, leading to varied pharmacokinetic profiles.
Transport: Membrane transporters can also exhibit stereoselectivity, affecting the uptake and distribution of a compound into cells. nih.gov
While detailed conformational energy maps for this compound are not widely published, the inherent chirality of the molecule dictates that its biological functions are stereospecific.
Ligand Efficiency and Druggability Assessment (from a theoretical chemistry standpoint, excluding clinical implications)
From a theoretical chemistry perspective, the potential of a molecule can be assessed using metrics like ligand efficiency and a general evaluation of its "druglike" properties.
Ligand Efficiency (LE): This metric evaluates the binding energy of a ligand to its target on a per-atom basis, normalizing for molecular size. It is a measure of how efficiently a molecule binds and is calculated as the free energy of binding (ΔG) divided by the number of non-hydrogen atoms (N). A higher LE value is generally more favorable. Computational docking studies that show this compound has strong binding energies and "remarkable docking affinities" for its targets suggest it possesses favorable ligand efficiency. e-lactancia.orgfrontiersin.orgchalmers.se This indicates that its structure is well-optimized for interacting with its biological partners.
Druggability Assessment: This involves evaluating a compound's physicochemical properties against established guidelines for orally available drugs (e.g., Lipinski's Rule of Five). This compound, as a natural product, possesses several features relevant to druggability:
It contains multiple hydrogen bond donors and acceptors (-OH groups, carbonyl oxygen), which facilitate specific interactions with targets but can also impact membrane permeability.
It has several rotatable bonds, granting it conformational flexibility to adapt to a binding site, but excessive flexibility can be entropically unfavorable.
Its low natural abundance necessitates robust synthetic routes for any further development, a key consideration in its tractability as a chemical probe or starting point. scielo.brlookchem.com
Theoretically, the this compound scaffold presents an interesting starting point, with its potent biological activity and defined structure offering a solid foundation for modification and optimization.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural elucidation of Cimiracemate B. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms and the spatial arrangement of the molecule can be meticulously mapped out.
Detailed analysis of the ¹H NMR spectrum provides crucial information about the chemical environment of each proton, including their chemical shifts, coupling constants, and multiplicities. For this compound, the aromatic regions of the spectrum reveal the substitution patterns on the phenyl rings, while the aliphatic region clarifies the structure of the propanoid and ester moieties.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyl groups that are not directly bonded to protons.
To assemble the complete molecular puzzle, a series of two-dimensional NMR experiments are employed. These include:
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the tracing of adjacent protons within the molecular framework.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, providing unambiguous assignments of protonated carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Moieties of this compound (based on related compounds and general chemical shift ranges)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |
| Olefinic Protons | 6.3 - 7.8 | 115 - 145 |
| Methine Protons | 3.0 - 5.0 | 40 - 80 |
| Methylene Protons | 2.5 - 4.5 | 30 - 70 |
| Methoxy (B1213986) Protons | ~3.8 | ~56 |
| Carbonyl Carbons | - | 165 - 195 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact mass of the molecular ion, which allows for the unambiguous calculation of its molecular formula.
In addition to molecular weight determination, MS/MS (tandem mass spectrometry) experiments are invaluable for structural elucidation. In these experiments, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information, as the molecule breaks apart at its weakest bonds. By analyzing the masses of the fragment ions, researchers can deduce the connectivity of different structural units within the parent molecule, corroborating the data obtained from NMR spectroscopy. The fragmentation of the ester linkage, for instance, is a key diagnostic feature in the mass spectrum of this compound.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z |
| [M+H]⁺ | [Exact Mass + 1.0078] |
| [M+Na]⁺ | [Exact Mass + 22.9898] |
| [M-H]⁻ | [Exact Mass - 1.0078] |
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for both the isolation and purity assessment of this compound. In the isolation process, preparative HPLC is used to separate this compound from other phytochemicals present in the crude extract of Cimicifuga racemosa. This is typically achieved using a reversed-phase column (e.g., C18) and a gradient elution system, often involving a mixture of water and an organic solvent like acetonitrile or methanol.
Once isolated, the purity of this compound is determined using analytical HPLC. A highly pure sample should ideally exhibit a single, sharp, and symmetrical peak in the chromatogram under various detection wavelengths. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity can be quantified by calculating the peak area percentage of the main compound relative to the total area of all detected peaks. Diode-array detection (DAD) is often employed to obtain UV-Vis spectra across the entire peak, which can help in peak identification and co-elution assessment.
Table 3: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Column Temperature | 25 - 30 °C |
Spectrophotometric and Fluorometric Techniques for Quantitative Analysis
While HPLC with UV detection is the primary method for quantification, simpler spectrophotometric methods can be developed for routine quantitative analysis of this compound, provided it has a distinct chromophore that absorbs light in the UV-Vis region. By measuring the absorbance of a solution of known concentration at a specific wavelength (λmax), a calibration curve can be constructed according to the Beer-Lambert law. This allows for the determination of the concentration of this compound in unknown samples.
Fluorometric techniques, which measure the fluorescence emitted by a compound upon excitation with light of a specific wavelength, can offer higher sensitivity and selectivity compared to spectrophotometry. If this compound exhibits native fluorescence, or can be derivatized to form a fluorescent product, a fluorometric assay can be developed for its quantification at very low concentrations. This involves determining the optimal excitation and emission wavelengths and establishing a linear relationship between fluorescence intensity and concentration.
Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism)
This compound, as a natural product, possesses chiral centers, making the determination of its absolute stereochemistry a critical aspect of its characterization. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for this purpose. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
The experimental CD spectrum of this compound provides a unique fingerprint of its three-dimensional structure. This spectrum is then compared with the theoretically calculated CD spectrum for different possible stereoisomers. The theoretical spectra are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A good correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral centers in the molecule. This comparison is crucial for confirming the exact stereoisomer that is produced in nature or synthesized in the laboratory.
Theoretical and Computational Chemistry of Cimiracemate B
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Cimiracemate B. researchgate.netscielo.br These calculations can determine various molecular properties that govern the compound's behavior.
Studies have shown that cinnamic acid derivatives, the class to which this compound belongs, possess a phenol (B47542) group that can easily donate a hydrogen atom to a radical, forming a stable phenoxy radical. acs.org This characteristic is central to its antioxidant activity. acs.org Quantum mechanical calculations have been used to quantify this potential, for instance, by calculating the bond dissociation enthalpy (BDE) of the phenolic hydrogen-oxygen bond. researchgate.net
In a broader context of phytochemicals, DFT has been employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Table 1: Calculated Properties of this compound
| Property | Value | Method of Calculation |
|---|---|---|
| Molecular Formula | C19H18O7 | --- |
| Molecular Weight | 358.3 g/mol | PubChem 2.2 |
| XLogP3 | 2.5 | PubChem 2.2 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 7 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |
| Exact Mass | 358.10525291 Da | PubChem 2.2 |
| Topological Polar Surface Area | 113 Ų | Cactvs 3.4.8.18 |
This table is based on data from PubChem CID 5315876 and may not reflect specific quantum chemical calculations performed in all cited literature. nih.gov
Molecular Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis
Molecular electrostatic potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions. For related phenolic compounds, MEP analysis has been used to correlate electrostatic potential with quantitative variations in their concentrations. researchgate.net
Frontier molecular orbital (FMO) analysis, focusing on the HOMO and LUMO, provides deeper insights into the reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scielo.br The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attacks. For similar compounds, 3D plots of HOMO and LUMO have been generated to understand their configuration and energetic properties. researchgate.net
In Silico Screening and Virtual Library Design for this compound Analogs
The structural framework of this compound has served as a basis for in silico screening and the design of virtual libraries of its analogs. These computational approaches are pivotal in modern drug discovery for identifying novel compounds with potentially enhanced biological activities.
For instance, the total synthesis of this compound and its analogs has been described, a process that can be guided and optimized by computational insights. researchgate.netresearchgate.net Virtual screening of large compound libraries against specific biological targets allows for the rapid identification of potential lead molecules. This compound itself has been part of such screenings. In one study, a library of over 2000 plant-derived secondary metabolites, including this compound, was docked against various protein targets of the Zika virus. nih.gov Such studies have highlighted that polyphenolic compounds like this compound can exhibit strong docking energies, suggesting potential inhibitory activity. researchgate.netmdpi.com
Predictive Modeling of Metabolic Stability (at a theoretical level, excluding in vivo or clinical studies)
Computational models can predict the metabolic fate of compounds like this compound without the need for laboratory experiments. These predictions are based on the molecule's structure and its likely interactions with metabolic enzymes.
One study detected electrophilic metabolites of this compound, including quinoid metabolites, following metabolic activation by hepatic microsomes in vitro. researchgate.net While this provides a glimpse into its metabolic pathways, it's important to note that mercapturate conjugates of these constituents were not detected in the urine of human subjects in a specific study. drhazhan.com Theoretical models can help to rationalize these findings by predicting the sites of metabolism and the reactivity of the resulting metabolites. For example, computational tools can predict the likelihood of a compound forming adducts with glutathione (B108866) (GSH), a key step in detoxification and elimination. researchgate.net
Development of Novel Computational Algorithms for this compound Research
The complexity of natural products like this compound drives the development of new computational algorithms to better understand and utilize them. For example, machine learning techniques are increasingly being applied to classify the biological activities of phytochemicals. mdpi.comnih.gov
In one instance, machine learning models, including Deep Neural Networks and Random Forest Classification, were used to predict the activation of AMP-dependent protein kinase (AMPK) by constituents of Cimicifuga racemosa, including cimiracemates. mdpi.comnih.gov Another area of development is in the sequencing of oligolignols, where algorithms have been created to determine the order and bonding of monolignols in polymers, a process that could be adapted for studying complex phenylpropanoid esters. unl.edu These advanced computational methods are essential for handling the large datasets generated in phytochemical research and for building predictive models for various biological endpoints.
Future Research Directions and Unexplored Avenues
Investigation of Undiscovered Biosynthetic Precursors and Pathways
The biosynthetic origin of Cimiracemate B is presumed to follow the general phenylpropanoid pathway, which begins with the shikimic acid pathway to produce the amino acid phenylalanine. unl.edu Phenylalanine is then converted into cinnamic acid and its derivatives, which are foundational blocks for a vast array of natural products. unl.edu Although the complete enzymatic sequence leading to this compound in Cimicifuga racemosa is unknown, laboratory synthesis provides crucial clues.
A total synthesis of this compound was successfully achieved by coupling building blocks derived from eugenol (B1671780) and a cinnamic acid derivative. scielo.brscielo.brresearchgate.net This suggests that the natural pathway likely involves the esterification of a cinnamic acid-related molecule with a second phenylpropanoid-derived moiety. The challenge lies in the low natural concentration of the compound, which hampers the isolation and characterization of intermediate metabolites and the responsible enzymes. researchgate.netresearchgate.net
Future research should prioritize the following:
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Cimicifuga racemosa could help identify candidate genes encoding for specific enzymes, such as acyltransferases, that may catalyze the final esterification step to form this compound.
Metabolomic Profiling: Advanced mass spectrometry-based metabolomics can be used to trace the flow of isotopically labeled precursors (e.g., labeled phenylalanine or cinnamic acid) through the plant's metabolic network, potentially revealing previously undiscovered intermediates.
Enzyme Discovery and Characterization: Once candidate enzymes are identified, they can be expressed in heterologous systems (like yeast or E. coli) to confirm their function and study their substrate specificity and kinetics. This would definitively elucidate the biosynthetic pathway.
Development of Sustainable and Green Chemistry Approaches for Large-Scale Synthesis
Given the scarcity of this compound from its natural source, chemical synthesis is the only viable route for producing the quantities needed for extensive research and potential therapeutic application. scielo.brresearchgate.net The existing total synthesis, while successful, relies on multi-step processes and reagents that present challenges from a green chemistry perspective. scielo.brscielo.br
The synthesis reported by Piva and co-workers starts from eugenol, an inexpensive and readily available natural product, which is a positive feature for sustainability. scielo.brresearchgate.net However, the procedure involves protection/deprotection steps and utilizes reagents such as N-bromosuccinimide (NBS) and Dess-Martin periodinane, followed by deprotection with hazardous aqueous hydrofluoric acid (HF). scielo.brscielo.br
Future efforts in synthetic chemistry should focus on:
Biocatalysis and Enzymatic Synthesis: Replacing conventional chemical steps with enzymatic transformations could significantly improve the sustainability of the synthesis. For instance, lipases could be explored for the key esterification step, and oxidoreductases could replace less environmentally friendly oxidizing agents. The use of eugenol as a feedstock for biotransformations is an emerging area of interest. scielo.br
Alternative Solvents and Catalysts: Investigating the use of greener solvents (e.g., ionic liquids, supercritical fluids, or water) and developing more efficient, recyclable catalysts for the key coupling reactions are critical for creating an economically and environmentally sustainable process. orcid.org
Table 1: Comparison of Current and Potential Future Synthetic Approaches for this compound
| Aspect | Current Synthetic Method | Future Green Chemistry Approach |
|---|---|---|
| Starting Material | Eugenol, Cinnamic Acid Derivatives scielo.brscielo.br | Continue use of bio-based feedstocks like eugenol. researchgate.net |
| Key Reactions | Coupling via phase transfer catalysis; use of NBS, Dess-Martin periodinane. scielo.br | Enzymatic coupling (e.g., using lipases); biocatalytic oxidation. scielo.br |
| Process Efficiency | Multi-step with protection/deprotection; low overall yield reported in final deprotection step. scielo.br | One-pot or domino reactions to reduce steps and improve atom economy. researchgate.net |
| Environmental Impact | Use of hazardous reagents (e.g., NBS, aqueous HF) and chlorinated solvents. scielo.brscielo.br | Use of benign solvents, recyclable catalysts, and biodegradable reagents. |
Exploration of Novel Molecular Targets beyond Current Scope
Research has identified this compound as having antioxidant properties, protecting against DNA damage by scavenging reactive oxygen species. acs.orgnih.gov Molecular docking studies have further predicted its potential to interact with a range of important biological targets. A key area for future research is the experimental validation and exploration of these predicted targets to uncover new mechanisms of action.
Potential novel targets include:
Viral Proteins: In silico studies have repeatedly highlighted this compound as a potential inhibitor of proteins from the Zika virus (ZIKV), such as NS5 methyltransferase and RNA-dependent RNA polymerase (RdRp). frontiersin.orgscielo.brnih.govmdpi.commdpi.com Experimental validation of this antiviral activity could open up new therapeutic applications.
Estrogen Receptors: Docking studies indicate that this compound has a remarkable docking affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). mdpi.com This aligns with the traditional use of its source plant, Cimicifuga racemosa, for menopausal symptoms and warrants further investigation into its potential as a selective estrogen receptor modulator (SERM). semanticscholar.org
AMP-Activated Protein Kinase (AMPK): Many constituents of C. racemosa are predicted to be activators of AMPK, a central regulator of cellular energy homeostasis. researchgate.netnih.gov Investigating whether this compound directly activates AMPK could link it to metabolic health and provide a rationale for its use in metabolic disorders.
Table 2: Predicted and Potential Molecular Targets for this compound
| Target Class | Specific Target(s) | Supporting Evidence | Potential Therapeutic Area |
|---|---|---|---|
| Viral Enzymes | Zika Virus NS5 Methyltransferase, RdRp scielo.brmdpi.com | In silico molecular docking studies. frontiersin.orgnih.govresearchgate.net | Antiviral Therapy |
| Nuclear Receptors | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) mdpi.com | In silico molecular docking. mdpi.com | Menopausal Symptoms, Hormone-related conditions |
| Metabolic Enzymes | AMP-Activated Protein Kinase (AMPK) nih.gov | In silico machine learning predictions. researchgate.net | Metabolic Syndrome, Diabetes |
| Inflammatory Enzymes | Neutrophil Elastase nih.gov | In vitro inhibition assays. nih.gov | Inflammatory Disorders |
Application of Advanced Machine Learning and Artificial Intelligence in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. These computational tools have already been applied to the study of Cimicifuga racemosa constituents, including this compound. researchgate.netnih.gov ML models such as Deep Neural Networks (DNN) and Random Forest Classification (RFC) have been used to screen and classify these compounds based on their predicted ability to activate AMPK, demonstrating high accuracy and specificity. researchgate.netnih.gov
Future applications of AI/ML in this compound research could include:
Target Prediction and Validation: Using ML algorithms to screen large biological databases to predict new molecular targets for this compound ("target fishing").
De Novo Drug Design: Employing generative AI models to design novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.
Synthesis Route Optimization: Applying AI to predict optimal reaction conditions for the chemical synthesis of this compound, accelerating the development of more efficient and sustainable production methods.
Analysis of Complex Biological Data: Using ML to analyze the large datasets generated by systems biology approaches (see section 7.5) to identify patterns and networks that are not apparent with traditional analysis.
Systems Biology Approaches to Understand Cellular Networks Influenced by this compound
To move beyond a single-target, single-pathway understanding, systems biology offers a holistic approach. By integrating high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics), researchers can build comprehensive models of how this compound affects cellular networks. researchgate.net This approach can reveal the full spectrum of a compound's activity, including off-target effects and unexpected mechanisms of action.
A systems biology research program for this compound would involve:
Transcriptomics (RNA-Seq): Treating relevant cell models (e.g., immune cells, bone cells, or neuronal cells) with this compound and analyzing the resulting changes in global gene expression to identify affected pathways.
Proteomics: Quantifying changes in protein expression and post-translational modifications to understand how the compound alters cellular machinery and signaling cascades.
Metabolomics: Profiling changes in small-molecule metabolites to map the impact of this compound on cellular metabolism.
Network Biology: Integrating these multi-omics datasets to construct and analyze cellular network models. This can reveal how this compound perturbs the cellular system, identify key molecular hubs that mediate its effects, and elucidate the complex interplay between different signaling pathways. researchgate.net
By embracing these future research directions, the scientific community can unlock the full potential of this compound, moving from a rare natural product to a well-understood compound with potential for targeted therapeutic applications.
Q & A
Q. What are the established methodologies for synthesizing and structurally characterizing Cimiracemate B?
The synthesis of this compound typically begins with extraction from natural sources (e.g., Cimicifuga species), followed by chromatographic purification (e.g., HPLC or column chromatography). Structural elucidation relies on spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Validating purity requires analytical HPLC with UV/Vis or MS detection, ensuring ≥95% purity thresholds. Researchers should cross-reference spectral data with existing literature to confirm stereochemistry and avoid misidentification .
Q. How can researchers design robust in vitro assays to evaluate the biological activity of this compound?
In vitro assays should include dose-response experiments (e.g., IC₅₀ calculations) across relevant cell lines (e.g., cancer, inflammation models). Controls must account for solvent effects (e.g., DMSO cytotoxicity) and include positive/negative controls (e.g., standard inhibitors). Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) are critical. Assay conditions (pH, temperature, incubation time) should align with prior studies to ensure reproducibility .
Q. What are the best practices for isolating this compound from complex botanical matrices?
Optimize extraction solvents (e.g., ethanol-water mixtures) based on compound polarity. Sequential fractionation using liquid-liquid partitioning (e.g., ethyl acetate vs. aqueous phases) can reduce matrix interference. Advanced techniques like countercurrent chromatography (CCC) or preparative TLC improve yield. Validate extraction efficiency via spiked recovery experiments and quantify using calibrated LC-MS/MS .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from differences in assay protocols (e.g., cell line specificity, incubation time) or compound purity. Conduct a meta-analysis of published data to identify confounding variables. Replicate key studies under standardized conditions, ensuring batch-to-batch consistency via QC/QA protocols. Use multivariate regression to isolate factors influencing potency (e.g., solvent, cell viability assays) .
Q. What experimental strategies can optimize the bioavailability of this compound in preclinical models?
Employ pharmacokinetic studies (e.g., rodent models) to assess absorption, distribution, and metabolism. Co-administer with bioavailability enhancers (e.g., piperine for CYP450 inhibition) or formulate as nanoparticles (e.g., liposomal encapsulation). Monitor plasma concentrations via LC-MS and compare AUC values across formulations. Validate tissue penetration using radiolabeled analogs or imaging techniques .
Q. How can multi-omics approaches elucidate the mechanism of action of this compound?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to identify target pathways. Use bioinformatics tools (e.g., KEGG pathway enrichment) to map differentially expressed genes/proteins. Validate hypotheses via CRISPR knockouts or siRNA silencing of candidate targets. Correlate omics findings with phenotypic assays (e.g., apoptosis, cell cycle arrest) .
Q. What methodologies resolve conflicting evidence on this compound’s synergistic effects with other phytochemicals?
Design combinatorial dose-matrix experiments (e.g., 5×5 concentration grids) to test pairwise interactions. Calculate synergy scores using the Chou-Talalay method (CompuSyn software) or isobolographic analysis. Validate in vivo using xenograft models, ensuring rigorous statistical power (e.g., ≥8 animals/group). Address batch variability by sourcing compounds from certified suppliers .
Q. How should researchers evaluate the long-term stability of this compound in different storage conditions?
Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and identify byproducts using LC-QTOF-MS. Compare degradation kinetics in aqueous vs. lipid-based formulations. Establish shelf-life predictions using Arrhenius equations and validate with real-time data .
Methodological Considerations for Data Analysis
- Statistical Validation : Report p-values with exact values (e.g., p=0.032) rather than thresholds (e.g., p<0.05). Use Bonferroni corrections for multiple comparisons .
- Data Reproducibility : Share raw datasets and analytical protocols via repositories like Zenodo or Figshare. Include error bars (SEM/SD) and confidence intervals in graphs .
- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
